Enhanced Proteolytic Resistance of α-Methylated Stapled Peptides vs. Non-Methylated Counterparts
Incorporation of an α-methyl group at the C2 position of the pentanamide backbone introduces steric hindrance that impedes protease access to the amide bond. In a direct head-to-head comparison using stapled peptide models derived from p110α[E545K] and RNase A, bis-lactam peptides containing l-α-methyl-thialysine exhibited consistently greater proteolytic stability than their l-thialysine counterparts lacking α-methylation [1]. While the study did not report a numerical fold change, the qualitative superiority was reproduced across two independent peptide sequences, confirming the α-methyl group as a stability-enhancing determinant.
| Evidence Dimension | Proteolytic stability |
|---|---|
| Target Compound Data | Greater proteolytic stability (qualitative) |
| Comparator Or Baseline | l-Thialysine-stapled peptides (non-α-methylated) |
| Quantified Difference | Not numerically quantified; qualitative superiority consistently demonstrated across two independent peptide sequences |
| Conditions | Stapled peptide models (p110α[E545K] and RNase A); circular dichroism and proteolytic stability assessment |
Why This Matters
For procurement in peptide-based drug discovery, α-methylation is a validated strategy to extend metabolic half-life, making the target compound a more attractive scaffold than non-methylated analogs for developing long-acting therapeutic candidates.
- [1] Molecules. Bis-Lactam Peptide [i, i+4]-Stapling with α-Methylated Thialysines. Volume 25, Issue 19, 2020, 4506. View Source
